

Physicochemical Properties of Albendazole-d3: A Technical Guide

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Compound of Interest

Compound Name: *Albendazole-d3*

Cat. No.: *B1528130*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **Albendazole-d3**, a deuterated isotopologue of the broad-spectrum anthelmintic drug Albendazole. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development, metabolism studies, and analytical method development.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of **Albendazole-d3**. For comparative purposes, data for the non-labeled Albendazole are also included where available.

Property	Albendazole-d3	Albendazole
Molecular Formula	C ₁₂ H ₁₂ D ₃ N ₃ O ₂ S[1]	C ₁₂ H ₁₅ N ₃ O ₂ S[2]
Molecular Weight	268.35 g/mol [1][3]	265.33 g/mol [2]
Appearance	Off-white Powder	Colorless crystals
Melting Point	215.5-216.0°C	208-210°C
Solubility	DMSO: 20 mg/mL (with sonication)H ₂ O: 0.67 mg/mL (with sonication)	Practically insoluble in water. Insoluble in water (reported values vary, e.g., 0.75 mg/L at 20.9°C).
pKa	Not explicitly reported for d3; expected to be similar to Albendazole.	10.26 and 2.80
LogP	2.9 (Computed)	2.9 (Computed)
CAS Number	1353867-92-1	54965-21-8

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate determination of physicochemical properties. The following sections outline standard protocols that are typically employed for the evaluation of compounds like **Albendazole-d3**.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a specific aqueous medium until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.

Methodology:

- **Preparation of Media:** Prepare aqueous buffer solutions at various physiological pH values (e.g., pH 1.2, 4.5, and 6.8) to assess pH-dependent solubility.
- **Addition of Compound:** Add an excess amount of **Albendazole-d3** to a sealed flask or vial containing a known volume of the prepared medium. Ensure that undissolved solid remains visible.
- **Equilibration:** Agitate the flasks at a constant temperature (typically 37 ± 1 °C) for a sufficient duration (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be required to determine the necessary equilibration time.
- **Phase Separation:** After equilibration, allow the suspension to settle. Separate the solid and liquid phases by centrifugation or filtration. Care must be taken to avoid precipitation or further dissolution during this step.
- **Quantification:** Analyze the concentration of **Albendazole-d3** in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- **Replication:** The experiment should be performed in triplicate for each pH condition to ensure the reliability of the results.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a common and accurate method for determining the acid dissociation constant (pKa) of ionizable compounds.

Principle: The pH of a solution of the compound is monitored as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.

Methodology:

- **Sample Preparation:** Dissolve a precise amount of **Albendazole-d3** in a suitable solvent (e.g., a co-solvent system if aqueous solubility is low) to a known concentration (e.g., 1 mM).

- **Titration Setup:** Calibrate a pH meter using standard buffers. Place the sample solution in a thermostatted vessel with a magnetic stirrer.
- **Titration:** Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the nature of the analyte.
- **Data Acquisition:** Record the pH of the solution after each incremental addition of the titrant.
- **Data Analysis:** Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. Alternatively, the inflection point of the first derivative of the titration curve can be used to determine the equivalence point.
- **Ionic Strength:** Maintain a constant ionic strength throughout the titration by using an electrolyte solution like 0.15 M KCl.

Determination of LogP (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties.

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The ratio of the compound's concentration in the two phases at equilibrium is the partition coefficient (P). LogP is the base-10 logarithm of this ratio.

Methodology:

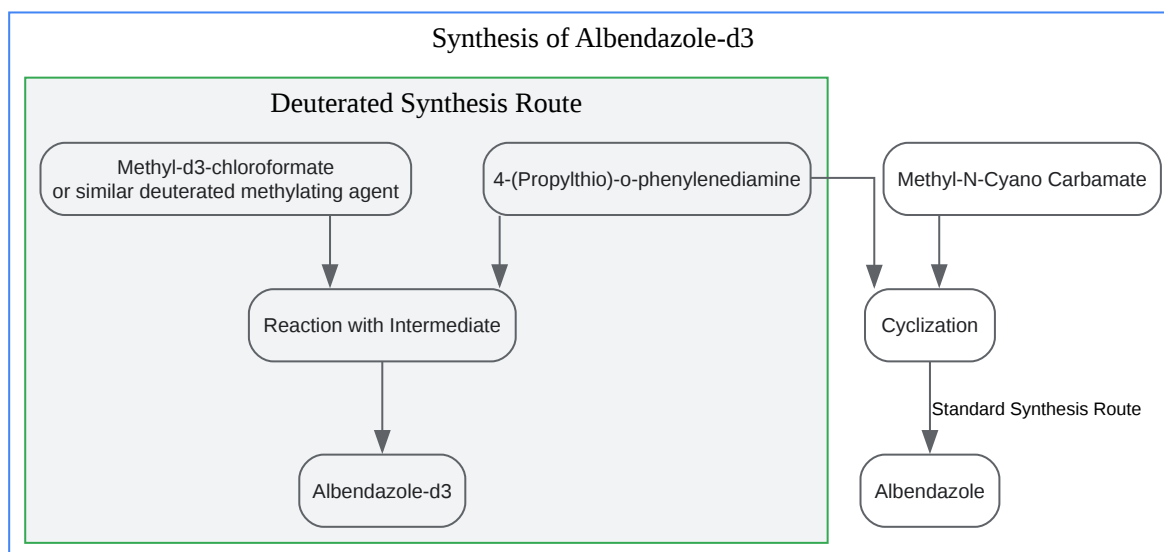
- **Phase Preparation:** Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., pH 7.4) with n-octanol to ensure mutual miscibility at equilibrium.
- **Partitioning:** Dissolve a known amount of **Albendazole-d3** in one of the phases. Add a known volume of the second phase to a sealed container.
- **Equilibration:** Shake the container for a sufficient period to allow for complete partitioning and equilibrium to be reached.
- **Phase Separation:** Centrifuge the mixture to ensure a clear separation of the octanol and aqueous layers.

- Quantification: Carefully sample each phase and determine the concentration of **Albendazole-d3** using a suitable analytical method like HPLC-UV.
- Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is then calculated as $\log_{10}(P)$.

Mandatory Visualizations

Synthesis Workflow of Albendazole-d3

The synthesis of **Albendazole-d3** can be inferred from the established synthesis of Albendazole, with the key difference being the use of a deuterated methylating agent. The following diagram illustrates a logical workflow for this synthesis.

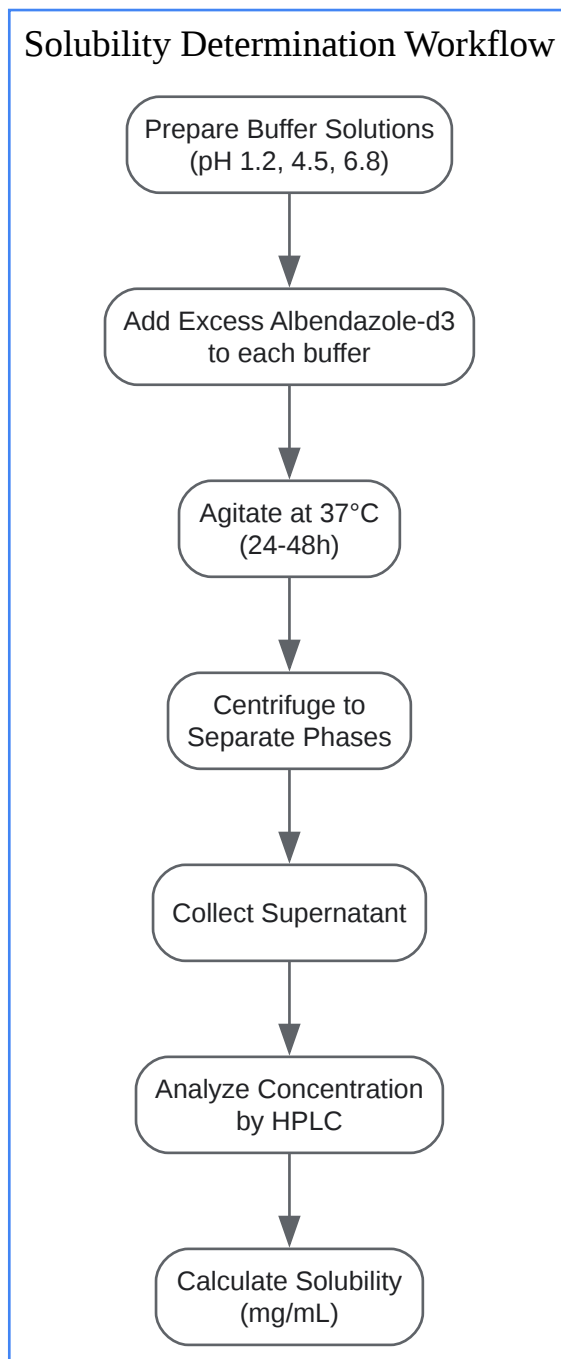


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Caption: Logical workflow for the synthesis of **Albendazole-d3**.

Experimental Workflow for Solubility Determination

The following diagram outlines the key steps in determining the aqueous solubility of **Albendazole-d3** using the shake-flask method.



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Caption: Shake-flask method workflow for solubility determination.

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References

- 1. Albendazole-D3 - Analytica Chemie [analyticachemie.in]
- 2. Albendazole CAS#: 54965-21-8 [m.chemicalbook.com]
- 3. Albendazole-(methyl-d3) | C₁₂H₁₅N₃O₂S | CID 71312574 - PubChem [pubchem.ncbi.nlm.nih.gov]
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